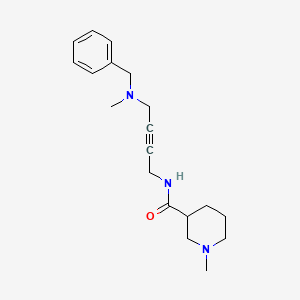
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a compound that finds applications in various chemical synthesis processes. Its utility is often seen in the preparation of more complex heterocyclic compounds. For instance, it serves as a precursor in the efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles through a process involving condensation and tandem addition–elimination–cyclization reactions, highlighting its versatility in organic synthesis (Wang et al., 2014).
Halogen Bonding and Crystal Structures
The compound also plays a role in studies focusing on halogen bonding within crystal structures. Research demonstrates its ability to form O...I halogen-bonding interactions, which connect molecules into infinite chains. Such studies are crucial for understanding molecular interactions and designing materials with specific properties (Bauer, Milić, & Modrić, 2009).
Novel Heterocyclic Syntheses
Further, its reactivity has been explored in the synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanthrylenes, indicating its significant potential in the development of new organic compounds with possible pharmaceutical applications (Mekheimer et al., 2005).
NMR Spectroscopic Studies
Additionally, the compound's derivatives have been subjects of detailed NMR spectroscopic studies to elucidate their structural and electronic characteristics. Such studies are pivotal for understanding the fundamental properties of chemical compounds, which is essential for their application in various fields, including materials science and drug discovery (Podányi et al., 1996).
Potential Antibacterial Agents
Research has also been conducted on quinoline-3-carboxylates derivatives for their potential as antibacterial agents, indicating the broader pharmacological interests in derivatives of this compound. The ability to inhibit bacterial growth makes these compounds valuable for further medicinal chemistry investigations (Krishnakumar et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine, followed by esterification with ethyl chloroformate.", "Starting Materials": [ "8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "phenethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: Esterification of the carboxylic acid group in 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS-Nummer |
1242854-90-5 |
Molekularformel |
C20H19ClN2O3 |
Molekulargewicht |
370.83 |
IUPAC-Name |
ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
KRHBXMREDWMFKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)



![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728504.png)
![5-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)





![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)
